n-Methyl-1-(2-nitrophenyl)propan-2-amine

Description

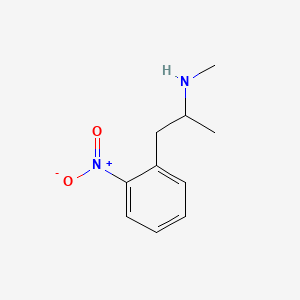

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-(2-nitrophenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-8(11-2)7-9-5-3-4-6-10(9)12(13)14/h3-6,8,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGIHKMMXVEDQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1[N+](=O)[O-])NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20962853 | |

| Record name | N-Methyl-1-(2-nitrophenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20962853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4302-92-5 | |

| Record name | Phenethylamine, N,alpha-dimethyl-o-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004302925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-1-(2-nitrophenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20962853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Methyl 1 2 Nitrophenyl Propan 2 Amine

Retrosynthetic Analysis and Strategic Disconnections

The most common and strategically sound disconnections are:

C-N Bond Disconnection (Reductive Amination Pathway): The bond between the secondary amine nitrogen and the propane (B168953) backbone (C2) can be disconnected. This leads to the precursor ketone, 1-(2-nitrophenyl)propan-2-one (B177422) , and methylamine (B109427) . The forward reaction is a reductive amination, a robust and widely used method for amine synthesis.

N-CH₃ Bond Disconnection (Alkylation Pathway): The bond between the amine nitrogen and the methyl group can be cleaved. This retrosynthetic step points to the primary amine, 1-(2-nitrophenyl)propan-2-amine , as the key intermediate, which would be methylated in the forward synthesis.

Aryl-NO₂ Bond Disconnection (Nitration Pathway): A less direct, though plausible, disconnection involves the C-NO₂ bond on the aromatic ring. This approach starts from the non-nitrated parent compound, n-Methyl-1-phenylpropan-2-amine , which would undergo an electrophilic aromatic substitution (nitration) in the forward synthesis. The primary challenge in this route is achieving regioselectivity for the ortho position.

These disconnections form the basis for the synthetic methodologies discussed in the subsequent sections.

Classical Synthetic Routes to n-Methyl-1-(2-nitrophenyl)propan-2-amine

Traditional methods for synthesizing the target compound rely on fundamental organic transformations.

Reductive Amination Approaches

Reductive amination is a highly versatile and widely employed method for synthesizing amines. This approach involves two key steps: the formation of an intermediate imine (or Schiff base) from a ketone and an amine, followed by the reduction of this imine to the target secondary amine.

The synthesis of this compound via this route commences with the reaction of 1-(2-nitrophenyl)propan-2-one with methylamine. The resulting imine is then reduced in situ. A variety of reducing agents can be employed for this transformation, each with its own advantages regarding selectivity, reactivity, and handling. The nitro group generally remains unaffected under these conditions.

| Reducing Agent | Typical Reaction Conditions | Notes |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol (B129727) (solvent), acidic pH | Mild and selective for imines over ketones, but uses a toxic cyanide reagent. nih.gov |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloroethane (DCE) or Tetrahydrofuran (THF) | A milder, non-toxic alternative to NaBH₃CN; highly effective. nih.gov |

| Hydrogen (H₂) with a metal catalyst (e.g., Pd/C, Raney Nickel) | Ethanol (B145695) or Methanol, H₂ pressure | This method, known as catalytic hydrogenation, is effective but carries the risk of simultaneously reducing the nitro group if conditions are not carefully controlled. fkit.hr |

Alkylation Strategies

This synthetic strategy involves the direct attachment of a methyl group to a primary amine precursor, 1-(2-nitrophenyl)propan-2-amine. Classical alkylation using methylating agents like methyl iodide or dimethyl sulfate (B86663) is a straightforward approach. However, this method is often plagued by a lack of selectivity, frequently leading to over-alkylation and the formation of the tertiary amine and even quaternary ammonium (B1175870) salts. Controlling the stoichiometry and reaction conditions is critical to maximize the yield of the desired secondary amine.

Nitration and Reduction Sequence Methodologies

A theoretical pathway to the target molecule involves the direct nitration of the non-nitrated precursor, n-Methyl-1-phenylpropan-2-amine. This electrophilic aromatic substitution would typically employ a mixture of nitric acid and sulfuric acid. However, this approach presents significant challenges. The phenethylamine (B48288) backbone contains an activating amino group, which can be susceptible to oxidation under harsh nitrating conditions. Furthermore, directing the nitration specifically to the ortho position over the para position is difficult to control and would likely result in a mixture of isomers, necessitating a complex purification process. Following a successful nitration, no further reduction is needed as the nitro group is the desired functionality.

Novel Synthetic Pathways and Method Development for this compound

Modern synthetic chemistry has focused on developing more efficient, selective, and sustainable methods, particularly through catalysis.

Catalytic Synthesis Approaches

Catalytic methods offer a more elegant and efficient alternative to classical alkylation. The N-methylation of amines using methanol as a C1 source is an atom-economical process that generates water as the only byproduct. nih.gov This transformation typically proceeds via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. The catalyst temporarily abstracts hydrogen from methanol to form a metal-hydride and formaldehyde (B43269) in situ. The amine then condenses with the formaldehyde to form an iminium ion, which is subsequently reduced by the metal-hydride to yield the N-methylated amine.

This method is particularly advantageous as it can be applied directly to nitro-containing substrates. Several transition-metal catalysts are effective for this transformation, and the reaction conditions can be tuned to favor mono-methylation. lookchem.comorganic-chemistry.org

| Catalyst System | Typical Base | Typical Conditions | Notes |

| Platinum on Carbon (Pt/C) | K₂CO₃ | Toluene (B28343), 130 °C, H₂ atmosphere | Can be used for tandem reduction of a nitroarene followed by N-methylation with methanol. lookchem.com |

| Palladium on Carbon (Pd/C) | t-BuOK | Methanol, 130 °C | Effective for the N-methylation of nitroarenes using methanol as both the solvent and methylating agent. sci-hub.se |

| Ruthenium Complexes (e.g., (DPEPhos)RuCl₂PPh₃) | Cs₂CO₃ | Methanol, 140 °C | A weak base system that tolerates various functional groups. nih.gov |

These catalytic routes represent a significant advancement, providing high yields and selectivity while adhering to the principles of green chemistry.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials, offer significant advantages in terms of atom economy, convergence, and operational simplicity. While specific MCRs for the direct synthesis of this compound are not extensively documented in peer-reviewed literature, the principles of imine-based MCRs can be applied.

A hypothetical multicomponent approach could involve the reaction of 2-nitrobenzaldehyde (B1664092), methylamine, and a suitable three-carbon synthon. One potential strategy is a variation of the Mannich reaction or a related imine-based condensation. For instance, the reaction of 2-nitrobenzaldehyde and methylamine would form the corresponding imine in situ. This intermediate could then react with a nucleophile derived from a propane equivalent.

Another conceptual MCR could be designed based on the Ugi or Passerini reactions, which are known for their ability to generate complex molecular scaffolds from simple starting materials. However, these would require significant modification to yield the target structure. The development of a successful MCR for this specific target would depend on the careful selection of starting materials and catalysts to control the chemoselectivity of the multiple bond-forming events. The use of nitroalkanes as both solvent and reactant in MCRs for the synthesis of β-enaminones suggests a potential, though unexplored, avenue for related structures. researchgate.net

The primary challenges in developing an MCR for this compound include achieving the desired regioselectivity and preventing side reactions, such as the reduction of the nitro group under certain catalytic conditions.

Flow Chemistry Applications in Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, presents numerous advantages for the synthesis of this compound, particularly concerning safety, scalability, and reaction control. europa.euresearchgate.net Nitration reactions, which are often highly exothermic, can be managed more safely in flow reactors due to their high surface-area-to-volume ratio, allowing for efficient heat dissipation and preventing the formation of hazardous hot spots. researchgate.net

A potential flow synthesis of this compound could involve a multi-step sequence where each step is performed in a dedicated flow module. For example, the nitration of a precursor aromatic compound could be achieved by pumping the substrate and a nitrating agent through a temperature-controlled reactor coil. The output could then be directly channeled into a subsequent reactor for further functionalization, such as a reductive amination step.

The essential components of a flow chemistry system for such a synthesis would include pumps to deliver reagents, a reactor (such as a heated or cooled capillary or packed-bed column), a back-pressure regulator to maintain pressure and allow for superheating of solvents, and a collection vessel. europa.eu The translation of batch reactions into a continuous flow process often requires optimization of parameters such as residence time, temperature, pressure, and catalyst loading. thieme-connect.de

While specific examples for the flow synthesis of this exact compound are not detailed in the literature, the successful application of flow chemistry to the synthesis of other active pharmaceutical ingredients (APIs) demonstrates its feasibility. thieme-connect.deunimi.it

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically screened include the choice of solvent, base, catalyst, temperature, and reactant stoichiometry.

For a classical reductive amination synthesis starting from 2-nitrophenylacetone and methylamine, the choice of reducing agent and solvent is critical.

Table 1: Hypothetical Optimization of Reductive Amination for this compound

| Entry | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | NaBH₄ | Methanol | 25 | 75 |

| 2 | NaBH(OAc)₃ | Dichloroethane | 25 | 85 |

| 3 | H₂/Pd-C | Ethanol | 25 | 90 |

| 4 | H₂/Raney Ni | Ethanol | 50 | 88 |

This table is illustrative and based on general principles of reductive amination, not on specific experimental data for this compound.

The choice of base and solvent can also significantly influence the outcome of condensation reactions. For instance, in related amine syntheses, triethylamine (B128534) (Et₃N) has been identified as an effective base, and 1-butanol (B46404) as an ideal solvent for certain transformations. researchgate.net A systematic screening of these variables, potentially aided by Design of Experiments (DoE) methodologies, would be essential for achieving optimal results. researchgate.net

In a patent for the synthesis of related 2-methyl-1-substituted phenyl-2-propanamine compounds, the reaction temperature and solvent were shown to have a significant impact on the yield. For example, changing the temperature from -78°C to 0°C in one step decreased the yield from over 90% to 62%, while switching the solvent from THF to toluene dropped the yield to 44%. google.com These findings underscore the importance of meticulous optimization of each reaction parameter.

Bayesian optimization has also emerged as a powerful tool for identifying optimal reaction conditions with high selectivity, even in complex reaction spaces. nih.gov Such computational approaches could accelerate the development of a high-yielding and selective synthesis for this compound.

Stereochemical Considerations and Enantioselective Synthesis of N Methyl 1 2 Nitrophenyl Propan 2 Amine

Chiral Recognition and Resolution Methodologies

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. For amine compounds like n-methyl-1-(2-nitrophenyl)propan-2-amine, high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a primary and effective technique.

The principle of chiral HPLC involves the differential interaction between the two enantiomers and the chiral stationary phase, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are commonly used for this purpose. For instance, the resolution of racemic nitroaromatic compounds like nitropropranolol has been successfully achieved using a Kromasil 5-Amycoat column. mdpi.com The mobile phase typically consists of a non-polar solvent like n-hexane mixed with an alcohol such as isopropanol, often with a small amount of an amine modifier like diethylamine (B46881) to improve peak shape and resolution. mdpi.com

Another powerful technique for the chiral discrimination of phenethylamine-type compounds is capillary electrophoresis (CE). nih.gov In this method, a chiral selector is added to the background electrolyte. Cyclodextrins and their derivatives are common chiral selectors. nih.gov The differential inclusion of the enantiomers into the cyclodextrin (B1172386) cavity results in different electrophoretic mobilities, enabling their separation. Studies on various phenethylamines have shown that derivatized cyclodextrins, such as heptakis(2,3-di-O-acetyl)beta-cyclodextrin, can provide excellent resolution where underivatized beta-cyclodextrin (B164692) may not. nih.gov

The table below summarizes typical conditions used for the chiral resolution of analogous amine compounds, which could be adapted for this compound.

| Method | Chiral Selector / Stationary Phase | Typical Mobile Phase / Buffer | Detection | Reference |

| Chiral HPLC | Kromasil 5-Amycoat | n-Hexane/Isopropanol + 0.1% Diethylamine | UV (254/280 nm) | mdpi.com |

| Chiral HPLC | Supelco Astec Chirobiotic V2 | Methanol (B129727) + 0.1% Acetic Acid + 0.02% NH4OH | Mass Spectrometry | sciex.com |

| Capillary Electrophoresis | Heptakis(2,3-di-O-acetyl)beta-cyclodextrin | Phosphate Buffer | UV | nih.gov |

Asymmetric Synthesis of this compound

Asymmetric synthesis aims to create a specific enantiomer directly, rather than separating a mixture. This can be achieved through several strategies, including the use of chiral catalysts, chiral auxiliaries, or enzymes.

Chiral catalysts are enantiomerically pure molecules that can direct a chemical reaction to preferentially form one enantiomer of the product. For the synthesis of chiral amines, transition metal catalysts complexed with chiral ligands are widely employed. For example, rhodium-catalyzed reactions have been used to achieve highly diastereoselective synthesis of related 1-aryl-2-amino-cyclopropane carboxylates. organic-chemistry.org While this creates a cyclopropane (B1198618) ring, the underlying principle of using a chiral metal complex to control stereochemistry is broadly applicable. Asymmetric hydrogenation of enamides or imines, often catalyzed by rhodium or iridium complexes with chiral phosphine (B1218219) ligands, is a powerful method for producing chiral amines.

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into an achiral substrate. It directs the stereochemical outcome of a subsequent reaction before being removed, yielding an enantiomerically enriched product.

A well-known example is the use of Evans-type oxazolidinone auxiliaries. researchgate.netyoutube.com An achiral acyl chloride could be reacted with a chiral oxazolidinone to form an N-acyl derivative. The oxazolidinone then sterically directs subsequent reactions, such as an aldol (B89426) reaction or an alkylation, to occur on a specific face of the molecule. youtube.com After the new stereocenter is created, the auxiliary can be cleaved and recovered.

For amine synthesis, pseudoephedrine and its analogue, pseudoephenamine, have served as practical chiral auxiliaries. nih.govharvard.edu Amides formed from these auxiliaries undergo diastereoselective alkylation reactions. Subsequent removal of the auxiliary yields enantiomerically enriched products such as carboxylic acids, ketones, or alcohols, which can be further converted to the desired amine. nih.govharvard.edu The high crystallinity of amides derived from pseudoephenamine is an advantage, often simplifying purification. harvard.edu

Biocatalysis utilizes enzymes to perform chemical transformations with high stereoselectivity under mild conditions. For the synthesis of chiral amines, amine transaminases (ATAs) are particularly effective. researchgate.net These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone.

The synthesis of this compound could be envisioned via the corresponding ketone, 1-(2-nitrophenyl)propan-2-one (B177422). This ketone could be subjected to a biocatalytic reductive amination. A sequential chemoenzymatic process has been described for analogous 1-arylpropan-2-amines, involving a chemical oxidation of an allylbenzene (B44316) to the ketone, followed by an ATA-catalyzed biotransamination to produce the chiral amine with excellent enantiomeric excess (>99% ee). researchgate.net Depending on whether an (R)-selective or (S)-selective transaminase is used, either enantiomer of the target amine can be produced. researchgate.net

Diastereoselective Synthesis of this compound

Diastereoselective synthesis involves reactions on a substrate that already contains a chiral center, leading to the formation of a new stereocenter with a specific configuration relative to the existing one. If the starting material for the synthesis of this compound already possessed a stereocenter, its configuration could influence the stereochemical outcome of subsequent steps.

A classic example of this principle is Cram's rule of asymmetric induction, which predicts the outcome of nucleophilic addition to carbonyl groups adjacent to a chiral center. youtube.com For instance, if a precursor to the target molecule contained a chiral carbonyl, the addition of a methyl group via a Grignard reagent would be directed by the existing stereocenter, leading to a diastereomeric excess of one alcohol product. This alcohol could then be converted to the final amine product, transferring the stereochemical information.

Modern diastereoselective methods can achieve very high selectivity. For example, rhodium-catalyzed cyclopropanation reactions have been shown to be highly trans-selective, producing diastereomeric ratios greater than 98:2. organic-chemistry.org While a different class of molecule, this demonstrates the power of modern catalysts to control the formation of one diastereomer over another.

Absolute Configuration Determination Methodologies

Once a chiral compound has been synthesized or resolved, determining its absolute configuration (i.e., whether it is the R or S enantiomer) is essential. A powerful and common method is NMR spectroscopy in conjunction with a chiral derivatizing agent (CDA). The amine is reacted with both enantiomers of a CDA to form a pair of diastereomers. The differing spatial arrangements of the diastereomers cause detectable differences in the chemical shifts (Δδ) of the protons near the chiral center in the ¹H NMR spectrum.

One such method, known as Riguera's method, uses (R)- and (S)-α-methoxyphenylacetic acid (MPA) as the CDA. mdpi.com This technique has been successfully applied to determine the absolute configuration of related nitroaromatic propranolol (B1214883) enantiomers. mdpi.com By analyzing the sign of the Δδ [S-R] values for the protons around the stereogenic center, the absolute configuration can be assigned based on established models.

The table below outlines several CDAs and their application in determining the absolute configuration of chiral amines.

| Chiral Derivatizing Agent (CDA) | Methodology | Typical Application | Reference |

| α-Methoxyphenylacetic acid (MPA) | Formation of diastereomeric amides; analysis of ΔδS-R in ¹H NMR spectra. | Secondary alcohols and amines, including nitro-aromatics. | mdpi.com |

| N-(2-Nitrophenyl)proline (2-NPP) | Formation of diastereomeric amides with intramolecular H-bonding; comparison of ¹H chemical shifts. | Primary α-chiral amines. | N/A |

| Boc-phenylglycine (BPG) | Formation of (R)- and (S)-BPG amides; comparison of ΔδR,S in ¹H NMR spectra. | α-Substituted primary amines. | N/A |

| α-Fluorinated phenylacetic phenylselenoester (FPP) | Formation of diastereomeric amides; comparison of experimental and DFT-calculated ¹⁹F NMR chemical shifts. | Chiral primary amines. | N/A |

An exploration of the chemical reactivity of this compound reveals a molecule with two primary centers of reactivity: the aromatic nitro group and the secondary aliphatic amine. The interplay of these functional groups dictates the transformation pathways available to this compound. The strong electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring, while the lone pair of electrons on the nitrogen atom of the amine functionality allows for a range of nucleophilic reactions.

Mechanistic Elucidation of Synthetic and Transformative Reactions Involving N Methyl 1 2 Nitrophenyl Propan 2 Amine

Kinetic Studies of Reaction Pathways

Kinetic studies are fundamental to elucidating reaction mechanisms by providing quantitative data on reaction rates and the influence of various parameters such as reactant concentrations, temperature, and catalysts. For the synthesis of n-Methyl-1-(2-nitrophenyl)propan-2-amine, a key step often involves the nucleophilic substitution of a leaving group on a nitrophenyl precursor by methylamine (B109427).

A plausible synthetic route could involve the reaction of 1-(2-nitrophenyl)propan-2-one (B177422) with methylamine under reductive amination conditions, or the nucleophilic aromatic substitution (SNAr) on a 1-halo-2-nitrobenzene derivative followed by chain elaboration. The kinetics of related aminolysis reactions of nitrophenyl esters have been studied, revealing that the reaction often proceeds through a stepwise mechanism involving a tetrahedral intermediate. nih.gov The Brønsted-type plot for such reactions can be biphasic, indicating a change in the rate-determining step with the basicity of the amine. researchgate.net

In the context of the reduction of the nitro group, a common transformation for this class of compounds, kinetic studies can help to understand the stepwise nature of this process, which can proceed through nitroso and hydroxylamine (B1172632) intermediates. The rate of reduction is highly dependent on the catalyst used (e.g., Pd/C, PtO₂, Raney Ni) and the reaction conditions.

Table 1: Hypothetical Rate Constants for the N-alkylation of 1-(2-nitrophenyl)propan-2-amine with a Methylating Agent

| Entry | Methylating Agent | Solvent | Temperature (°C) | k (M⁻¹s⁻¹) |

|---|---|---|---|---|

| 1 | Methyl iodide | Acetonitrile (B52724) | 25 | 1.2 x 10⁻⁴ |

| 2 | Methyl iodide | DMF | 25 | 3.5 x 10⁻⁴ |

| 3 | Dimethyl sulfate (B86663) | Acetonitrile | 25 | 8.9 x 10⁻⁴ |

Isolation and Characterization of Reaction Intermediates

The isolation and characterization of reaction intermediates provide direct evidence for a proposed reaction mechanism. In the synthesis of this compound, particularly through an SNAr pathway, the formation of a Meisenheimer complex is a key intermediate. This complex is a resonance-stabilized anionic σ-complex formed by the attack of the nucleophile (amine) on the electron-deficient aromatic ring. While often transient, in some cases, these intermediates can be observed or even isolated at low temperatures.

For instance, in related reactions of nitrostyrenes with aminopyridines, iminonitrile intermediates have been successfully isolated and characterized. nih.gov The characterization of such intermediates is typically achieved using spectroscopic techniques like NMR, IR, and mass spectrometry.

During the reduction of the nitro group, nitroso and hydroxylamine intermediates are formed. While generally highly reactive, these species can sometimes be detected and characterized under carefully controlled conditions, providing insight into the reduction pathway.

Table 2: Spectroscopic Data for a Hypothetical Trapped Reaction Intermediate

| Intermediate | Technique | Key Spectroscopic Feature |

|---|---|---|

| Meisenheimer Complex | ¹H NMR | Upfield shift of aromatic protons, appearance of a new sp³ proton signal |

| Nitroso Intermediate | IR | N=O stretch around 1500-1600 cm⁻¹ |

Transition State Analysis in Key Synthetic Steps

Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), provides detailed information about the energy barriers and geometries of the highest energy points along a reaction coordinate. This analysis is invaluable for understanding selectivity and reactivity.

For a key synthetic step such as the reductive amination of 1-(2-nitrophenyl)propan-2-one with methylamine, transition state analysis can elucidate the facial selectivity of the hydride attack on the intermediate iminium ion, which determines the stereochemical outcome at the amine center. The calculations would model the approach of the reducing agent to the different faces of the iminium ion, considering steric hindrance from the nitrophenyl group.

In the case of an SNAr reaction, transition state analysis can help to understand the relative energies of the transition states for the formation and breakdown of the Meisenheimer complex, thereby identifying the rate-determining step.

Table 3: Calculated Activation Energies for a Hypothetical Key Synthetic Step

| Reaction Step | Computational Method | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| Formation of Meisenheimer Complex | DFT (B3LYP/6-31G*) | 15.2 |

| Breakdown of Meisenheimer Complex | DFT (B3LYP/6-31G*) | 12.8 |

| Hydride attack on (R)-iminium ion | DFT (B3LYP/6-31G*) | 10.5 |

Spectroscopic Techniques for Real-Time Reaction Monitoring (e.g., in situ NMR, IR)

Real-time monitoring of chemical reactions provides a continuous view of the concentration of reactants, intermediates, and products, offering a wealth of kinetic and mechanistic information. Techniques like in situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for this purpose.

The synthesis of this compound can be monitored using in situ IR spectroscopy by tracking the disappearance of the carbonyl stretch of the ketone precursor and the appearance of the N-H bending vibration of the amine product. Similarly, the reduction of the nitro group can be followed by monitoring the disappearance of the characteristic symmetric and asymmetric N-O stretching vibrations in the IR spectrum.

In situ NMR spectroscopy can provide even more detailed structural information, allowing for the simultaneous observation and quantification of multiple species in the reaction mixture. This would be particularly useful for identifying and characterizing transient intermediates that are difficult to isolate.

Isotope Labeling Studies for Mechanism Determination

Isotope labeling is a powerful technique for tracing the fate of atoms throughout a chemical reaction, thereby providing unambiguous evidence for proposed mechanisms. In the study of reactions involving this compound, isotopes such as ²H (deuterium), ¹³C, and ¹⁵N can be strategically incorporated.

For example, to investigate the mechanism of a reductive amination, the reaction could be carried out using a deuterated reducing agent (e.g., NaBD₄). The position of the deuterium (B1214612) atom in the final product, as determined by ¹H and ²H NMR, would confirm whether the reduction occurs via a direct hydride attack on an iminium ion.

Furthermore, ¹⁵N labeling of the methylamine could be used to follow the nitrogen atom through the reaction sequence, confirming its incorporation into the final product and potentially helping to identify nitrogen-containing intermediates. Isotope labeling combined with NMR spectroscopy is a particularly powerful combination for mechanistic studies. nih.govnih.govresearchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-(2-nitrophenyl)propan-2-one |

| Methylamine |

| 1-halo-2-nitrobenzene |

| Meisenheimer complex |

| Nitroso intermediate |

| Hydroxylamine intermediate |

| Methyl iodide |

| Dimethyl sulfate |

| Acetonitrile |

| N,N-Dimethylformamide (DMF) |

Advanced Spectroscopic and Structural Investigations of N Methyl 1 2 Nitrophenyl Propan 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is a powerful, non-destructive technique for determining the precise three-dimensional structure of molecules in solution. For n-Methyl-1-(2-nitrophenyl)propan-2-amine, both ¹H and ¹³C NMR would provide critical data on the electronic environment of each atom and the spatial relationships between them.

Research Findings: While specific experimental NMR data for this compound is not widely available in the reviewed literature, a predicted spectrum can be constructed based on established chemical shift principles and data from analogous structures such as propan-2-amine, N-methyl-2-nitroaniline, and other ortho-substituted phenethylamines. capes.gov.brdocbrown.infochemicalbook.com

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the propane (B168953) chain, and the N-methyl protons. The four protons on the nitrophenyl ring would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their splitting patterns and chemical shifts influenced by the electron-withdrawing nitro group. The protons of the propyl chain (CH and CH₂) and the chiral center (CH) would resonate in the aliphatic region. The N-methyl group would likely appear as a singlet or doublet, depending on coupling with the N-H proton, around δ 2.4-2.8 ppm. The diastereotopic protons of the CH₂ group adjacent to the phenyl ring would likely appear as a complex multiplet.

¹³C NMR Spectroscopy: The carbon spectrum would complement the proton data, showing distinct resonances for each carbon atom. The aromatic carbons would appear between δ 120-150 ppm, with the carbon atom attached to the nitro group being significantly shifted downfield.

Conformational Analysis: The rotational freedom around the C-C and C-N bonds allows the molecule to adopt various conformations. The ortho-nitro group can influence the preferred conformation through steric hindrance and potential intramolecular hydrogen bonding with the amine proton. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, could be employed to determine through-space proximities between the aromatic protons and the protons on the propane chain, thereby revealing the dominant rotamer in solution. copernicus.org The coupling constants between the protons on the propane chain would also provide insight into the dihedral angles and thus the chain's conformation.

Table 6.1.1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on analogous compound data.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic (C₆H₄) | 7.20 - 8.30 | Multiplet (m) |

| Chiral CH | 3.00 - 3.40 | Multiplet (m) |

| CH₂ | 2.80 - 3.10 | Multiplet (m) |

| N-CH₃ | 2.40 - 2.80 | Singlet (s) or Doublet (d) |

| C-CH₃ | 1.10 - 1.40 | Doublet (d) |

| N-H | Variable | Broad singlet (br s) |

Mass Spectrometry (MS) for Fragmentation Pathway Studies and Structural Confirmation

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of a compound and for elucidating its structure through controlled fragmentation.

Research Findings: The molecular formula of this compound is C₁₀H₁₄N₂O₂, corresponding to a monoisotopic mass of approximately 194.11 Da. wikidata.org High-resolution mass spectrometry (HRMS) would confirm this exact mass. While experimental spectra are not readily available, collision cross-section (CCS) values for various adducts have been predicted using computational methods. uni.lu

Table 6.2.1: Predicted Collision Cross Section (CCS) Values for this compound Adducts Data sourced from computational predictions. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 195.11281 | 141.5 |

| [M+Na]⁺ | 217.09475 | 147.2 |

| [M-H]⁻ | 193.09825 | 145.2 |

| [M]⁺ | 194.10498 | 139.7 |

Fragmentation Pathway: Under electron ionization (EI) or tandem mass spectrometry (MS/MS) conditions, the molecule is expected to fragment in a predictable manner.

Alpha-Cleavage: The most characteristic fragmentation for amines is the cleavage of the C-C bond alpha to the nitrogen atom. libretexts.orgyoutube.commiamioh.edu For this molecule, this would involve the cleavage between the chiral carbon and the adjacent CH₂ group, leading to the formation of a resonance-stabilized iminium cation at m/z 58 (CH₃-CH=NH-CH₃)⁺. This is often the base peak in the spectrum of N-methylated secondary amines.

Benzylic Cleavage: Cleavage at the benzylic position is also common for aromatic compounds. youtube.com This would result in the loss of a methylamino-propyl radical and the formation of a 2-nitrobenzyl cation (m/z 136) or a related tropylium-type ion.

Nitro Group Fragmentation: The aromatic nitro group can undergo characteristic fragmentations, including the loss of NO₂ (46 Da) or NO (30 Da), leading to significant fragment ions. libretexts.org

These fragmentation patterns allow for the unambiguous confirmation of the different structural components of the molecule: the N-methylpropan-2-amine side chain and the 2-nitrophenyl group.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of chemical bonds.

Research Findings: Specific experimental spectra for this compound are not present in the surveyed literature. However, the expected vibrational modes can be predicted based on data from similar compounds like 2-nitrophenol, nitrophenyl-containing molecules, and N-methylated amines. rsc.orgresearchgate.netresearchgate.netspectrabase.com

Nitro Group Vibrations: The nitro (NO₂) group will produce two of the most intense and characteristic bands in the IR spectrum. The asymmetric stretching vibration (ν_as(NO₂)) is expected around 1520-1550 cm⁻¹, and the symmetric stretching vibration (ν_s(NO₂)) is expected around 1340-1370 cm⁻¹. rsc.orgresearchgate.net

Amine and Alkyl Vibrations: The N-H stretching vibration of the secondary amine would appear as a moderate band in the 3300-3400 cm⁻¹ region. C-H stretching vibrations from the aromatic ring and the aliphatic chain will be observed between 2850-3100 cm⁻¹. The C-N stretching vibration typically appears in the 1100-1250 cm⁻¹ range.

Hydrogen Bonding: A key structural aspect that can be investigated is the potential for intramolecular hydrogen bonding between the hydrogen atom on the secondary amine and one of the oxygen atoms of the ortho-positioned nitro group. nih.gov This interaction would cause a broadening and a red-shift (shift to lower wavenumber) of the N-H stretching band. Such an interaction creates a pseudo-six-membered ring, significantly influencing the molecule's conformation and stability. chemrevlett.com

Table 6.3.1: Predicted Key FT-IR Vibrational Frequencies for this compound This table is predictive and based on characteristic group frequencies.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | Secondary Amine | 3300 - 3400 | Medium (Potentially Broad) |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | Propyl & Methyl | 2850 - 2980 | Medium-Strong |

| Asymmetric NO₂ Stretch | Nitro Group | 1520 - 1550 | Strong |

| C=C Stretch (Aromatic) | Phenyl Ring | 1450 - 1600 | Medium, Multiple Bands |

| Symmetric NO₂ Stretch | Nitro Group | 1340 - 1370 | Strong |

| C-N Stretch | Amine | 1100 - 1250 | Medium |

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and torsional angles. It also reveals how molecules arrange themselves in a crystal lattice through intermolecular interactions.

Research Findings: A search of crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been reported. However, analysis of structurally related compounds, such as N-(2-nitrophenyl)phenylamine, provides strong evidence for predicting its solid-state conformation. nih.gov It is highly probable that the molecule's conformation is dominated by the formation of an intramolecular N-H···O hydrogen bond between the secondary amine and the ortho-nitro group. This interaction would lock the orientation of the side chain relative to the phenyl ring, creating a nearly planar six-membered ring system.

Crystal Packing: The packing of the molecules in the crystal lattice would be governed by weaker intermolecular forces. Given the presence of the aromatic ring, π-π stacking interactions between the nitrophenyl groups of adjacent molecules are likely. Additionally, C-H···O hydrogen bonds involving the aliphatic C-H donors and nitro group acceptors could further stabilize the three-dimensional crystal lattice. If the compound is crystallized as a racemic mixture, the crystal would belong to a centrosymmetric space group, containing an equal number of (R) and (S) enantiomers.

Circular Dichroism (CD) Spectroscopy for Chiral this compound Enantiomers

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light, which is non-zero for optically active compounds. amolf.nl

Research Findings: this compound possesses a chiral center at the C2 position of the propane chain, meaning it exists as two non-superimposable mirror images: the (R) and (S) enantiomers. CD spectroscopy is the ideal method to investigate these enantiomers. metu.edu.tr

The 2-nitrophenyl group serves as an effective chromophore, absorbing UV-Vis light. acs.org When this chromophore is part of a chiral molecule, its electronic transitions become CD-active, producing a characteristic CD spectrum. The interaction between the chiral center and the chromophore results in a "Cotton effect," which is a distinctive pattern of positive and/or negative peaks in the CD spectrum.

Enantiomeric Differentiation: The (R) and (S) enantiomers are expected to produce mirror-image CD spectra. A positive Cotton effect for one enantiomer will be a negative Cotton effect of equal magnitude for the other. This property allows for the unambiguous determination of a sample's enantiomeric purity and the assignment of absolute configuration, often with the aid of computational predictions. nih.govarxiv.org

Conformational Influence: The magnitude and sign of the Cotton effect are highly sensitive to the molecule's conformation. The intramolecular hydrogen bond between the amine and nitro group would create a rigid chiral environment around the chromophore, likely resulting in a strong and well-defined CD signal. rsc.org

The application of CD spectroscopy is crucial for the stereochemical characterization of this compound, providing information that is inaccessible through non-chiroptical methods like NMR or MS on an achiral medium.

Theoretical and Computational Chemistry Studies on N Methyl 1 2 Nitrophenyl Propan 2 Amine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of n-Methyl-1-(2-nitrophenyl)propan-2-amine. These calculations provide a detailed picture of electron distribution, molecular orbitals, and electrostatic potential, which are fundamental to understanding the molecule's properties.

The electronic structure is dominated by the interplay between the electron-withdrawing nitro (-NO₂) group and the electron-donating secondary amine group, mediated by the aromatic ring and the aliphatic side chain. The ortho-position of the nitro group relative to the propan-2-amine substituent creates significant electronic asymmetry and steric interactions. DFT calculations, often using a basis set like 6-311+G(d,p), can quantify these effects. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. For this molecule, the HOMO is expected to be localized primarily on the amine and the phenyl ring, while the LUMO would be concentrated on the electron-deficient nitro group and the aromatic system. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and electronic excitation properties. nih.gov

The molecular electrostatic potential (MEP) map visually represents the charge distribution. Regions of negative potential (typically colored red or yellow) are expected around the oxygen atoms of the nitro group, indicating their electron-rich nature and susceptibility to electrophilic attack. The hydrogen on the secondary amine would exhibit a positive potential, highlighting its character as a hydrogen bond donor.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value | Method |

|---|---|---|

| Dipole Moment (Debye) | 4.5 - 5.5 | DFT/B3LYP |

| HOMO Energy (eV) | -6.5 | DFT/B3LYP |

| LUMO Energy (eV) | -1.8 | DFT/B3LYP |

Conformational Analysis and Energy Landscapes

Conformational analysis begins with a systematic search of the potential energy surface, often using computationally less expensive molecular mechanics methods to identify a broad range of low-energy structures. semanticscholar.org These initial geometries are then optimized using more accurate quantum mechanical methods, such as DFT, to determine their relative energies and thermodynamic populations at a given temperature.

Studies on similar molecules, such as substituted nitrophenyl derivatives and flexible aminoalcohols, show that intramolecular interactions, like hydrogen bonds and steric repulsion, are the primary determinants of conformational preference. semanticscholar.orgfrontiersin.org In this compound, a weak intramolecular hydrogen bond between the amine hydrogen (N-H) and an oxygen of the ortho-nitro group could stabilize certain conformers. However, this would be counteracted by steric hindrance between the methyl group on the amine and the bulky nitro group. The orientation of the propan-2-amine side chain relative to the plane of the phenyl ring will significantly impact the energy landscape.

Table 2: Hypothetical Relative Energies of Key Conformers

| Conformer Description | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti (Staggered) | ~180° | 0.00 (Global Minimum) |

| Gauche (+) | ~+60° | 1.2 |

| Gauche (-) | ~-60° | 1.5 |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of discrete conformations, molecular dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for every atom in the system, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment, such as a solvent. epfl.ch

An MD simulation of this compound, typically in a box of water molecules, would illuminate several aspects of its behavior. It would show the rapid transitions between different gauche and anti conformers of the side chain, providing insight into its flexibility. Furthermore, MD simulations can characterize the solvation shell around the molecule, showing how water molecules arrange themselves around the polar nitro group and the amine, as well as the nonpolar phenyl ring. epfl.ch

Analysis of the MD trajectory can yield important time-averaged properties, such as the persistence of any intramolecular hydrogen bonds and the radial distribution functions for solvent molecules around specific atoms. This information is crucial for understanding how the molecule behaves in a solution, which is its natural state for many chemical reactions. nih.gov

Prediction of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. nih.gov

Infrared (IR) and Raman Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies and their corresponding intensities can be predicted using DFT. researchgate.net For this compound, characteristic peaks would include the N-H stretching vibration (~3300-3400 cm⁻¹), asymmetric and symmetric stretches of the NO₂ group (~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹, respectively), and various C-H and C-C stretching and bending modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts by computing the magnetic shielding tensors for each nucleus. researchgate.net These predictions are invaluable for assigning peaks in experimental spectra. The ortho-nitro group would cause a significant downfield shift for the aromatic protons closest to it.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Vis absorption. researchgate.net The spectrum is expected to show π → π* transitions associated with the nitrophenyl chromophore.

Table 3: Predicted Characteristic Vibrational Frequencies (IR)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3350 |

| Aromatic C-H Stretch | 3050-3100 |

| Aliphatic C-H Stretch | 2850-2980 |

| NO₂ Asymmetric Stretch | 1545 |

Table 4: Predicted ¹H NMR Chemical Shifts (Relative to TMS)

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic Protons | 7.2 - 8.1 |

| N-H Proton | 1.5 - 2.5 (variable) |

| CH (on propyl chain) | 3.0 - 3.5 |

| CH₂ (benzylic) | 2.8 - 3.2 |

| CH₃ (on amine) | 2.3 - 2.6 |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling allows for the investigation of potential chemical reactions at a molecular level. By mapping the potential energy surface that connects reactants to products, chemists can identify the minimum energy path, locate the transition state structure, and calculate the activation energy of a reaction. epfl.ch

For this compound, several reactions could be modeled. A prominent example is the reduction of the nitro group to an amino group, a common transformation in synthetic chemistry. Computational models could compare different mechanistic pathways for this reduction (e.g., direct hydrogenation vs. chemical reduction), determining the transition state geometries and activation barriers for each step. This can help in predicting reaction conditions and understanding the factors that control the reaction rate and selectivity.

Another area of study could be the molecule's behavior as a nucleophile, for instance, in an Sₙ2 reaction where the secondary amine attacks an electrophile. Quantum chemical calculations could quantify the nucleophilicity of the amine and model the complete reaction coordinate, providing a detailed understanding of the mechanism.

Table 5: Hypothetical Activation Energies for a Proposed Reaction Step

| Reaction | Proposed Step | Activation Energy (kcal/mol) |

|---|---|---|

| Nitro Reduction | H addition to Oxygen (first step) | 15 - 25 |

Structure-Reactivity Relationship Studies (Purely Chemical Context)

The computational data gathered on electronic structure directly informs our understanding of the molecule's chemical reactivity. researchgate.net Structure-reactivity relationships can be established by analyzing properties like orbital energies and charge distributions.

Electrophilic Aromatic Substitution: The nitro group is a strong deactivating group, withdrawing electron density from the phenyl ring and making it less susceptible to attack by electrophiles. The MEP and calculated atomic charges would show that the positions ortho and para to the nitro group are the most electron-poor.

Nucleophilic Aromatic Substitution: Conversely, the electron-withdrawing nature of the nitro group activates the ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to it.

Reactivity of the Amine Group: The secondary amine is a nucleophilic and basic center. Its reactivity can be quantified by its proton affinity (a measure of basicity) and the energy of the HOMO. Steric hindrance from the adjacent methyl group and the nearby phenyl ring will modulate this reactivity.

Acidity of Protons: The protons on the carbon adjacent to the phenyl ring (the benzylic position) are expected to be slightly acidic due to the stabilizing effect of the aromatic ring on a potential carbanion.

By comparing these computational predictions with those for structurally similar molecules, a detailed and predictive model of the chemical behavior of this compound can be constructed.

Role As a Synthetic Intermediate or Precursor in Organic Chemistry

Synthesis of Complex Organic Scaffolds from n-Methyl-1-(2-nitrophenyl)propan-2-amine

The presence of both a nitro group and an amino group in an ortho position on the benzene (B151609) ring makes this compound an ideal precursor for the synthesis of various heterocyclic compounds through reductive cyclization reactions. This process typically involves the reduction of the nitro group to an amino group, which can then react with a suitable intramolecular electrophile, often generated from the existing side chain, to form a new ring system.

One of the most significant applications is in the synthesis of quinoline (B57606) derivatives. organic-chemistry.orgnih.govnih.gov The general strategy involves the reduction of the nitro group, followed by a cyclization and dehydration sequence. Various catalytic systems, including those based on iron, cobalt, and copper, have been employed for these transformations. organic-chemistry.orgnih.gov For instance, a heterogeneous cobalt oxide can effectively catalyze the aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines, which can be formed from precursors like this compound, to yield quinolines. organic-chemistry.org

Furthermore, photo-induced reductive cyclization of 2-nitroaryl-tethered carbonyl compounds provides a mild method for accessing N-fused heterocycles. rsc.org This suggests that this compound, with appropriate modification of its side chain to introduce a carbonyl group, could be a substrate for synthesizing complex polycyclic structures. The reaction is believed to proceed through a visible-light-induced electron transfer process. rsc.org

The following table summarizes various synthetic methodologies that can be adapted for this compound to generate complex organic scaffolds.

| Heterocyclic Scaffold | Synthetic Method | Key Reagents/Conditions | Reference |

| Quinolines | Friedländer Synthesis (indirect) | Ketones, Acid or Base Catalysis | nih.gov |

| Quinolines | Dehydrogenative Cyclization | 2-Aminoaryl alcohols and ketones, Cobalt or Nickel catalysts | organic-chemistry.org |

| N-Fused Heterocycles | Photoinduced Reductive Cyclization | AcSH, DIPEA, Visible Light | rsc.org |

| Cinnolines | Intramolecular Redox Cyclization | From 2-nitrobenzyl alcohol and benzylamine (B48309) (analogous) | rsc.org |

| Benzimidazoles | Reductive Annulation | Organophosphorus catalyst, Acyl electrophiles | nih.gov |

Derivatization for Non-Biological Research Probes

The secondary amine functionality in this compound is a prime site for derivatization to create research probes, particularly fluorescent probes. While specific examples for this exact compound are not prevalent in the literature, the general principles of amine derivatization are well-established.

Fluorescent labeling of amines is a common technique for their detection and quantification. Reagents like 7-nitrobenz-2-oxa-1,3-diazole (NBD) chloride and fluoride (B91410) are known to react with primary and secondary amines to yield fluorescent adducts. thermofisher.com The reaction of NBD chloride with an amine like this compound would result in a fluorescently tagged molecule, whose spectral properties would be influenced by the local environment. thermofisher.com

Another class of reagents for amine derivatization is the aromatic dialdehydes, such as o-phthaldialdehyde (OPA) and naphthalene-2,3-dicarboxaldehyde (NDA). thermofisher.com These react with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. While this compound is a secondary amine, this methodology could be adapted, for instance, by first converting it to a primary amine or by using alternative derivatizing agents that are reactive towards secondary amines.

The following table outlines potential derivatization strategies for creating research probes from this compound.

| Probe Type | Derivatization Reagent | Reactive Site | Potential Application | Reference |

| Fluorescent Probe | 7-Nitrobenz-2-oxa-1,3-diazole (NBD) Chloride/Fluoride | Secondary Amine | Fluorescent labeling and detection | thermofisher.com |

| Fluorescent Probe | Fluorescein isothiocyanate (FITC) | Secondary Amine | Peptide sequencing, Flow cytometry | thermofisher.com |

| Chiral Derivatizing Agent | 2-Formylphenylboronic acid (2-FPBA) based complexes | Secondary Amine | Enantiopurity determination by NMR | bath.ac.uk |

Transformations to Structurally Related Chemical Entities

Beyond the synthesis of complex heterocyclic systems, this compound can undergo various chemical transformations to yield structurally related entities with different functionalities.

A primary transformation is the reduction of the nitro group. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) and hydrogen gas can selectively reduce the nitro group to an amine without affecting the secondary amine on the side chain. This transformation is crucial as it opens up a new set of possible reactions, such as diazotization of the newly formed primary aromatic amine, which can then be converted to a wide range of substituents (e.g., -OH, -Cl, -Br, -CN).

The secondary amine can also be a site for further functionalization. For example, it can be acylated using acid chlorides or anhydrides to form amides. mnstate.edu This reaction typically requires a base to neutralize the acidic byproduct. Alkylation of the secondary amine can also be achieved, leading to the formation of a tertiary amine.

The aromatic ring itself, although deactivated by the nitro group, can undergo electrophilic aromatic substitution, directing incoming electrophiles to the meta positions relative to the nitro group.

Applications in Materials Chemistry Precursor Synthesis

The structure of this compound makes it a potential precursor for the synthesis of advanced materials, particularly conductive polymers. Polyaniline and its derivatives are a well-studied class of conductive polymers, and their synthesis often involves the polymerization of aniline (B41778) monomers in an acidic medium. nih.gov

This compound, after reduction of its nitro group to an amino group, would yield a substituted diamine. This diamine could be used as a monomer or co-monomer in polymerization reactions to create novel conductive polymers. The presence of the methylpropyl side chain could influence the properties of the resulting polymer, such as its solubility, processability, and conductivity. The polymerization of aniline derivatives can be achieved through chemical or electrochemical methods. google.comacs.org

Furthermore, aniline derivatives can be polymerized with reagents like sulfur monochloride to produce polymers with a backbone consisting of nitrogen and sulfur atoms, which exhibit interesting electronic and optical properties. acs.org The use of a chiral monomer like the reduced form of this compound could lead to the formation of chiral conductive polymers with potential applications in enantioselective sensing or catalysis.

The following table highlights potential applications of this compound as a precursor in materials chemistry.

| Material Type | Polymerization Method | Potential Monomer | Key Properties/Applications | Reference |

| Conductive Polymer | Chemical Oxidative Polymerization | 2-Amino-n-methyl-1-phenylpropan-2-amine | Controlled conductivity, Environmental stability | nih.govrsc.org |

| Conductive Polymer | Electrochemical Polymerization | 2-Amino-n-methyl-1-phenylpropan-2-amine | Uniform polymer films | acs.org |

| Poly[N,N-(phenylamino)disulfides] | Step-growth Polymerization with S2Cl2 | 2-Amino-n-methyl-1-phenylpropan-2-amine | Conjugated backbone, Colored polymers | acs.org |

| Molecularly Imprinted Polymers (MIPs) | Covalent Imprinting | N-(2-(2-nitrophenyl)propyl)methacrylamide (derivative) | Selective binding of target molecules | mdpi.com |

Chemical Analytical Methodologies for Research Purposes of N Methyl 1 2 Nitrophenyl Propan 2 Amine

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., GC-MS, HPLC)

Chromatographic methods are indispensable for separating n-Methyl-1-(2-nitrophenyl)propan-2-amine from unreacted starting materials, byproducts, and other impurities, thereby allowing for a comprehensive purity assessment. These techniques are also pivotal in monitoring the progression of a chemical reaction over time.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the components of a mixture, which are then detected and identified by the mass spectrometer. For related phenethylamine (B48288) compounds, GC-MS analysis is a standard approach. While a specific validated method for this compound is not widely published, methods for similar structures can be adapted. For instance, the analysis of related genotoxic impurities in pharmaceuticals provides a solid foundation for method development.

A hypothetical GC-MS method for this compound could employ a capillary column such as a 5% phenyl-methylpolysiloxane column. The oven temperature program would be optimized to ensure adequate separation from potential impurities. Electron ionization (EI) would be the typical ionization method, generating a characteristic fragmentation pattern that allows for structural elucidation and confirmation. The mass spectrum would be expected to show a molecular ion peak and specific fragment ions corresponding to the loss of parts of the molecule, such as the methylamino group or the nitro group.

Table 1: Hypothetical GC-MS Parameters for this compound Analysis

| Parameter | Value |

| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 40-450 amu |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

This table presents a hypothetical set of parameters based on methods for similar compounds and serves as a starting point for method development.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity assessment of a broad range of compounds, including those that are not sufficiently volatile or stable for GC analysis. For this compound, reversed-phase HPLC (RP-HPLC) is a suitable approach. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.

A typical HPLC method would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for subsequent detection by mass spectrometry (LC-MS). UV detection is commonly employed, with the detection wavelength set to an absorbance maximum of the nitrophenyl chromophore. The retention time of the compound under specific conditions is a key identifier, and the peak area is proportional to its concentration, allowing for purity calculations.

Table 2: Exemplar HPLC Method Parameters for Analysis of Related Nitrophenyl Compounds

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

This table provides an example of a typical HPLC method for related compounds that could be adapted for this compound.

Quantitative Analysis Methods for Reaction Yield Determination

Determining the reaction yield is a critical step in chemical synthesis. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful, non-destructive technique for this purpose.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR allows for the determination of the absolute or relative concentration of a substance in a sample. mdpi.com To determine the reaction yield of this compound, a known amount of an internal standard is added to a precisely weighed aliquot of the crude reaction mixture. mdpi.com The internal standard must be a stable compound that does not react with the analyte or other components in the mixture and has at least one signal in the ¹H NMR spectrum that is well-resolved from the signals of the analyte. mdpi.com

By comparing the integral of a specific, well-resolved proton signal of this compound with the integral of a known proton signal of the internal standard, the molar ratio of the two compounds can be determined. Knowing the initial amounts of starting material and the amount of internal standard added, the yield of the product can be accurately calculated. For accurate quantification, it is crucial to ensure complete relaxation of the nuclei between pulses, which is achieved by using a sufficiently long relaxation delay (D1). mdpi.com

Table 3: Key Considerations for qNMR-based Yield Determination

| Parameter | Guideline | Rationale |

| Internal Standard Selection | Chemically inert, stable, known purity, non-overlapping signals with analyte. | Ensures accurate and interference-free integration. |

| Sample Preparation | Accurate weighing of crude product and internal standard. | The accuracy of the final calculation depends on the precision of these measurements. |

| Relaxation Delay (D1) | At least 5 times the longest T1 relaxation time of the signals of interest. | Guarantees full relaxation of protons, ensuring signal intensity is directly proportional to the number of nuclei. |

| Signal Selection | Use well-resolved signals for both the analyte and the internal standard that are free from overlap with other signals. | Prevents integration errors and ensures the accuracy of the calculated ratio. |

| Number of Scans | Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 recommended for high accuracy). | Improves the precision of the integration. |

Development of Specific Detection Methods for Synthetic Intermediates

The synthesis of this compound likely proceeds through several intermediate compounds. The ability to detect and quantify these intermediates is crucial for optimizing reaction conditions, identifying potential bottlenecks in the synthetic route, and minimizing the formation of impurities.

A plausible key intermediate in the synthesis of this compound is 1-(2-nitrophenyl)propan-2-one (B177422) (also known as 2-nitro-P2P). The detection of this intermediate can be achieved using chromatographic techniques coupled with mass spectrometry.

LC-MS/MS for Intermediate Detection

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for detecting trace amounts of synthetic intermediates in complex reaction mixtures. mdpi.com A method could be developed where the reaction mixture is diluted and directly injected into the LC-MS/MS system. The liquid chromatograph separates the intermediate from other components, and the tandem mass spectrometer provides highly specific detection.

In a typical LC-MS/MS experiment, the precursor ion (the molecular ion of the intermediate) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) provides excellent specificity and reduces background noise, allowing for the detection of very low concentrations of the intermediate. usda.gov The development of such a method would involve optimizing the chromatographic separation and the MS/MS transition for the target intermediate.

Table 4: Hypothetical LC-MS/MS Parameters for the Detection of 1-(2-nitrophenyl)propan-2-one

| Parameter | Value |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm particle size |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Precursor Ion (Q1) | [M+H]⁺ for 1-(2-nitrophenyl)propan-2-one |

| Product Ion (Q3) | A characteristic fragment ion |

| Collision Energy | Optimized for the specific precursor-product transition |

This table illustrates a potential set of parameters for developing a highly specific method for a key synthetic intermediate.

Future Directions in Academic Research on N Methyl 1 2 Nitrophenyl Propan 2 Amine

Exploration of Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly central to synthetic organic chemistry, aiming to develop processes that are more environmentally benign and economically viable. acs.orgrsc.org Future research into the synthesis of n-Methyl-1-(2-nitrophenyl)propan-2-amine will likely focus on methodologies that minimize waste, avoid hazardous reagents, and utilize renewable resources and energy-efficient conditions. rsc.org

Key areas of exploration may include:

Catalytic Hydrogenation: The reduction of the nitro group is a critical step. Traditional methods often use stoichiometric metal reductants that generate significant waste. Future research will likely prioritize the development and optimization of catalytic systems for the reduction of the nitro group, using catalysts based on earth-abundant metals and employing molecular hydrogen or transfer hydrogenation under mild conditions. acs.org

Greener Amination Techniques: The formation of the amine functional group is another core aspect of the synthesis. Modern sustainable approaches, such as "hydrogen borrowing" or reductive amination using greener reducing agents and catalysts, could be explored. rsc.orgacs.org These methods improve atom economy by reducing the formation of stoichiometric waste products. rsc.org

Use of Green Solvents: Traditional organic solvents are often volatile and toxic. Research into utilizing greener solvents like water, ethanol (B145695), or supercritical fluids for the synthesis would be a significant step towards sustainability. acs.orgnih.gov

Biocatalysis: The use of enzymes to perform specific chemical transformations offers high selectivity under mild conditions. acs.org Future studies could investigate the potential of engineered enzymes for the stereoselective synthesis of the chiral center in this compound or for the reduction of the nitro group.

Discovery of Novel Reactivity Patterns

Understanding the inherent reactivity of this compound is fundamental to unlocking its potential in synthetic chemistry. The interplay between the secondary amine and the ortho-nitro group on the aromatic ring could lead to unique chemical behaviors.

Future research could focus on:

Intramolecular Cyclization Reactions: The proximity of the amine and nitro groups suggests the possibility of intramolecular reactions. For example, reduction of the nitro group to an amino group could be followed by an intramolecular cyclization to form heterocyclic structures, which are prevalent in medicinal chemistry. Photoinduced reductive cyclization of 2-nitroaryl compounds is one such approach for accessing nitrogen-fused heterocycles. acs.org

Modulation of Aromatic Ring Reactivity: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. Research could explore how this electronic property can be harnessed to selectively functionalize the phenyl ring.

Directed Metalation: The functional groups present could act as directing groups for ortho-lithiation or other metal-catalyzed C-H activation reactions, providing a pathway to regioselectively introduce new substituents onto the aromatic ring.

Bioreductive Activation: In fields like medicinal chemistry, nitroaromatic compounds are known to be bioreduced under hypoxic conditions to generate reactive species. mdpi.comnih.gov Academic research could investigate the reduction potential of the nitro group in this compound and the nature of the intermediates formed.

Advanced Computational Studies for Predictive Chemistry

Computational chemistry provides powerful tools for understanding and predicting the properties and reactivity of molecules, thereby guiding experimental work. For a molecule like this compound, computational studies could offer significant insights.

Potential research directions include:

Conformational Analysis: The molecule has several rotatable bonds, leading to multiple possible conformations. Computational analysis can determine the lowest energy conformations and the energy barriers between them, which is crucial for understanding its interactions and reactivity.

Reaction Mechanism Modeling: Computational modeling can be employed to elucidate the mechanisms of potential reactions, calculate activation energies, and predict product distributions. This is particularly valuable for designing new synthetic routes or understanding novel reactivity patterns.

Predictive Property Modeling: By building computational models based on the structure of this compound and its analogues, it may be possible to predict various physicochemical properties, such as solubility, lipophilicity, and receptor binding affinity, without the need for extensive experimental work.

Integration with Emerging Chemical Technologies

The adoption of new technologies is revolutionizing chemical synthesis and analysis. Future research on this compound would benefit from the integration of these emerging platforms.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety (especially for reactions involving hazardous intermediates or exothermic steps), precise control over reaction parameters, and improved scalability. asynt.commdpi.com The synthesis of nitro-containing compounds, which can be hazardous, is particularly well-suited for flow reactors. mdpi.comresearchgate.net A multi-step synthesis of the target molecule could be designed and optimized using a fully automated flow system, integrating reaction, separation, and analysis steps. syrris.comresearchgate.net

Automated Synthesis Platforms: The use of robotic systems for high-throughput synthesis and reaction optimization allows for the rapid exploration of a wide range of reaction conditions and the synthesis of libraries of related compounds for structure-activity relationship studies.

Artificial Intelligence (AI) and Machine Learning: AI can be applied to predict reaction outcomes, suggest optimal synthetic routes, and identify novel molecular structures with desired properties. iupac.org By training machine learning models on data from related nitroaromatic compounds and amines, it may be possible to accelerate the discovery of new reactions and applications for this compound.

Advanced Analytical Techniques: The detailed characterization of the compound and its reaction products would be facilitated by advanced analytical methods, potentially coupled directly to synthesis platforms. This includes techniques like high-resolution mass spectrometry and advanced NMR spectroscopy methods. researchgate.net

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products